Cas no 118864-75-8 ((1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline)
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
- Solifenacin(YM905) intermediate 10
- (1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline
- (S)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline
- (S)-1-1-Phenyl-1,2,3,4-Tetrahy
- (S)-1-PHENYL-1,2,3,4-TRTROHYDROISOQUINOLINE
- (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,4
- (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- (1S)-1-Phenyl-1,2,3,4-tetrahydro-isopquinoline
- (1S)-1-Phenyl-1,2,3
- Solifenacin Impurity A
- Solifenacin EP Impurity A
- (S)-(+)-1-Phenyl-1,2,3,4-te
- Solifenacin Related Compound 11
- Solifenacin Succinate interMediate F
- (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolin
- (S)-1-Phenyl-1,2,3,4-tetrhydroisoquinoline
- (S)-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (S)-
- PubChem10575
- PRTRSEDVLBBFJZ-HNNXBMFYSA-N
- EBD2201993
- AJ-7
- AMY37044
- Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)-
- PD119415
- MFCD08692036
- SCHEMBL325083
- AKOS015889792
- Q-101005
- Z1509140606
- CS-B0308
- AKOS016023743
- UNII-N5NZ4W5RGQ
- DTXSID80922796
- 1(S)-phenyl-1,2,3,4-tetrahydroisoquinoline
- P2216
- (1S)-1,2,3,4-tetrahydro-1-phenylisoquinoline
- N5NZ4W5RGQ
- 118864-75-8
- EN300-224815
- AS-15681
- DB-008987
- DB-362384
- 11864-75-8
-
- MDL: MFCD08692036
- Inchi: 1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
- InChI Key: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
- SMILES: N1CCC2C=CC=CC=2[C@@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 209.12000
- Monoisotopic Mass: 209.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: Solid
- Density: 1.065
- Melting Point: 87.0 to 91.0 deg-C
- Boiling Point: 338 ºC
- Flash Point: 167 ºC
- Refractive Index: 1.589
- PSA: 12.03000
- LogP: 3.25050
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008155-25g |
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | 98% | 25g |
$190.75 | 2023-09-04 | |
| Alichem | A189008155-100g |
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | 98% | 100g |
$441.37 | 2023-09-04 | |
| AstaTech | 65608-5/G |
(S)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE |
118864-75-8 | 97% | 5g |
$53 | 2023-09-16 | |
| AstaTech | 65608-25/G |
(S)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE |
118864-75-8 | 97% | 25g |
$99 | 2023-09-16 | |
| AstaTech | 65608-100/G |
(S)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE |
118864-75-8 | 97% | 100/G |
$434 | 2022-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161031-5G |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | >98.0% | 5g |
¥71.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161031-10g |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | >98.0% | 10g |
¥114.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161031-100g |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | >98.0% | 100g |
¥741.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161031-1G |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | >98.0% | 1g |
¥36.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161031-25g |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
118864-75-8 | >98.0% | 25g |
¥237.90 | 2023-09-01 |
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Suppliers
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Matthew J. Stirling,Joseph M. Mwansa,Gemma Sweeney,A. John Blacker,Michael I. Page Org. Biomol. Chem. 2016 14 7092
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Matthew J. Stirling,Joseph M. Mwansa,Gemma Sweeney,A. John Blacker,Michael I. Page Org. Biomol. Chem. 2016 14 7092
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3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reactionYue Ji,Xue Zhang,Weiwei Han,Sichang Wang,Ya Wu,Keliang Zhang,Penghui Yang,Pei Xiao,Yitao Wei RSC Adv. 2021 11 38712
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Shuyun Ju,Mingxin Qian,Jing Li,Gang Xu,Lirong Yang,Jianping Wu Green Chem. 2019 21 5579
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5. The reaction between isatin and some aminesW. G. Brouwer,W. A. Craig,J. A. D. Jeffreys,A. Munro J. Chem. Soc. Perkin Trans. 1 1972 124
Additional information on (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Recent Advances in the Study of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) in Chemical Biology and Pharmaceutical Research
The compound (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral tetrahydroisoquinoline derivative serves as a key scaffold in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline using novel chiral catalysts, achieving enantiomeric excess (ee) values exceeding 99%. The research team employed a combination of computational modeling and experimental validation to optimize reaction conditions, significantly improving yield and purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Pharmacological investigations have revealed that (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibits high affinity for σ-1 receptors, with a Ki value of 8.2 nM, as reported in a 2024 European Journal of Pharmacology paper. This finding suggests potential applications in neuropathic pain management and neurodegenerative diseases. The compound's unique stereochemistry appears to play a crucial role in receptor binding, as the (1R)-enantiomer showed markedly reduced activity (Ki > 1 μM).
In cancer research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) demonstrated that derivatives of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibit potent inhibitory effects against histone deacetylases (HDACs), particularly HDAC6 (IC50 = 32 nM). The study identified specific structural modifications that enhance both potency and selectivity, opening new avenues for epigenetic therapy development. Molecular docking studies revealed that the phenyl group at the 1-position interacts favorably with the hydrophobic pocket of HDAC6.
Metabolic stability studies published in Drug Metabolism and Disposition (2023) indicate that (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has favorable pharmacokinetic properties, including moderate plasma protein binding (78%) and good blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 cells). These characteristics, combined with low CYP450 inhibition potential, suggest good drug-like properties for CNS-targeted applications.
Current challenges in the field include optimizing the compound's aqueous solubility and further elucidating its off-target effects. A 2024 review in Expert Opinion on Drug Discovery highlights ongoing structure-activity relationship (SAR) studies aimed at addressing these limitations while maintaining the core scaffold's pharmacological advantages. Several pharmaceutical companies have reportedly included (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in their preclinical pipelines for neurological and oncological indications.
Future research directions include exploring the compound's potential in combination therapies and developing prodrug strategies to enhance bioavailability. The unique stereochemical properties of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline continue to make it a valuable tool compound for studying chiral recognition in biological systems and a promising lead structure for drug development across multiple therapeutic areas.
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